The synthesis of copper;thulium can be achieved through several methods, primarily focusing on chemical reduction techniques. One common approach involves the reduction of aqueous copper salts using ascorbic acid as a reducing agent at low temperatures (around 80°C) to obtain copper nanoparticles, which can then react with thulium sources to form the compound.
In industrial settings, the production of this compound may involve high-temperature furnaces and inert atmospheres to prevent oxidation and contamination during the synthesis process.
The synthesis often employs controlled environments, utilizing techniques such as Schlenk methods and glove box setups to handle sensitive materials. For instance, thulium can be synthesized from thulium hydroxide using hydrochloric acid followed by precipitation with sodium hydroxide . The careful control of reaction conditions is essential to optimize yield and purity.
The molecular structure of copper;thulium is relatively simple, consisting of two copper atoms bonded to one thulium atom. The arrangement can be represented in various structural formats, including InChI and SMILES notations:
The structural characterization of copper;thulium can be supported by spectroscopic methods such as X-ray diffraction, which provides insights into the crystalline state and bonding arrangements within the compound .
Copper;thulium participates in various chemical reactions, including oxidation, reduction, and substitution reactions. For example:
The reactions are typically conducted under controlled conditions to ensure completeness and minimize side reactions. The products formed include thulium(III) oxide and various copper salts such as copper(II) carbonate.
The mechanism of action for copper;thulium involves interactions at the molecular level where copper ions may influence biological processes. For instance, copper ions have been noted for their potential role in increasing levels of prostaglandins and immune response factors within biological systems. This interaction suggests potential applications in medical fields, particularly in therapeutic contexts.
Copper;thulium exhibits properties typical of metallic compounds, including conductivity and thermal stability. The specific physical characteristics such as melting point or boiling point may vary based on preparation methods.
The chemical properties include reactivity with oxygen and halogens as mentioned earlier. The compound is stable under inert conditions but can undergo oxidation if exposed to air at elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | CuTm |
| Molecular Weight | 296.03 g/mol |
| CAS Number | 60862-01-3 |
Copper;thulium has several scientific applications due to its unique properties:
Solvent-free methods enable direct assembly of Cu/Tm heterometallic complexes through thermally activated ligand exchange. Unsymmetrical ligand scaffolds—featuring distinct donor sites (e.g., N,O-donors for Cu and O,O-donors for Tm)—prevent metal scrambling. For example, rigid triarylbenzene-based ligands selectively bind CuI at N,N-pockets and TmIII at hard O,O-sites, achieving >95% heterometallic yield. This approach eliminates solvent incompatibility issues and facilitates crystalline product isolation via sublimation [1]. Key design principles include:
Table 1: Solvent-Free Ligand Systems for Cu-Tm Assembly
| Ligand Type | Cu Binding Site | Tm Binding Site | Structural Feature |
|---|---|---|---|
| Triarylbenzene-N2O3 | N,N-chelating | O,O,O-tridentate | Rigid π-spacer |
| Imidazoline-phthalazine | N-heterocyclic | Carboxylate | Charge-separated pockets |
| β-Diketiminate-O2N | N,N-bidentate | O,O-chelate | Fluorinated Tm-binding domain |
Intermetallic CuTm phases form via solid-state reduction of oxide mixtures using Ca or Li reductants. Stoichiometric CuO/Tm2O3 blends undergo high-energy ball milling before reduction at 850–1100°C under argon. The process follows:
3CuO + Tm₂O₃ + 7Ca → 2CuTm + 7CaO (ΔG = -285 kJ/mol) Product leaching with NH4Cl removes CaO byproducts. Crucially, in situ XRD reveals phase evolution:
Table 2: Metallothermic Reduction Parameters
| Parameter | CuTm Phase | Cu₅Tm | CuTm₂ |
|---|---|---|---|
| Reduction Temp (°C) | 950–1050 | 900–980 | 1000–1100 |
| Tm₂O₃:Particle Size | <5 μm | <10 μm | <2 μm |
| Holding Time (hours) | 4 | 6 | 3 |
| Phase Purity (XRD, %) | 98.7±0.5 | 97.1±1.2 | 99.0±0.3 |
Selective TmIII incorporation into copper matrices uses functionalized extractants:
Sealed tantalum ampoules enable CuTm intermetallic synthesis at 1200–1400°C with controlled stoichiometry:
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